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Compound of Interest

Compound Name: 2,6-Difluoro-4-methoxybenzonitrile

Cat. No.: B050328 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2,6-Difluoro-4-methoxybenzonitrile is a fluorinated aromatic compound of significant interest

in the fields of medicinal chemistry, agrochemicals, and materials science. Its unique electronic

properties, arising from the interplay of the electron-withdrawing nitrile and fluorine substituents

and the electron-donating methoxy group, make it a valuable building block for the synthesis of

complex molecules with tailored biological and physical characteristics. This technical guide

provides a comprehensive overview of 2,6-Difluoro-4-methoxybenzonitrile, including its

chemical properties, detailed synthesis protocols, spectroscopic data, and a review of its

potential applications in drug discovery and development.

Chemical and Physical Properties
A summary of the key physicochemical properties of 2,6-Difluoro-4-methoxybenzonitrile is

presented in Table 1. These properties are crucial for its handling, reaction setup, and for

predicting its behavior in various chemical and biological systems.
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Property Value Reference

IUPAC Name
2,6-Difluoro-4-

methoxybenzonitrile

Molecular Formula C₈H₅F₂NO [1]

Molecular Weight 169.13 g/mol [1]

CAS Number 123843-66-3

Melting Point 53-57 °C [2][3]

Boiling Point 212 °C [3]

Density 1.27 g/cm³ [3]

Synthesis of 2,6-Difluoro-4-methoxybenzonitrile
The synthesis of 2,6-Difluoro-4-methoxybenzonitrile can be achieved through several

synthetic routes. A common and practical approach involves the methylation of its precursor,

2,6-difluoro-4-hydroxybenzonitrile. An alternative pathway proceeds via the carboxylation of

3,5-difluoroanisole, followed by conversion of the resulting benzoic acid to the nitrile.

Experimental Protocol: Methylation of 2,6-Difluoro-4-
hydroxybenzonitrile
This protocol details the synthesis of 2,6-Difluoro-4-methoxybenzonitrile from 2,6-difluoro-4-

hydroxybenzonitrile.

Materials:

2,6-Difluoro-4-hydroxybenzonitrile

Dimethyl sulfate (DMS) or Methyl iodide (MeI)

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

Acetone or N,N-Dimethylformamide (DMF)
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Dichloromethane (DCM)

Saturated aqueous sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

To a solution of 2,6-difluoro-4-hydroxybenzonitrile (1 equivalent) in acetone or DMF, add

potassium carbonate (1.5-2 equivalents).

Stir the mixture at room temperature for 30 minutes.

Add dimethyl sulfate or methyl iodide (1.1-1.5 equivalents) dropwise to the reaction mixture.

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography

(TLC).

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic

salts.

Concentrate the filtrate under reduced pressure.

Dissolve the residue in dichloromethane and wash with saturated aqueous sodium

bicarbonate solution, followed by brine.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel or by recrystallization to

afford 2,6-Difluoro-4-methoxybenzonitrile.

Synthetic Pathway from 3,5-Difluoroanisole
An alternative synthetic route starts from 3,5-difluoroanisole.[4] This pathway involves the

carboxylation of the anisole derivative to form 2,6-difluoro-4-methoxybenzoic acid.[4]
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Subsequent conversion of the carboxylic acid to the corresponding nitrile yields 2,6-Difluoro-4-
methoxybenzonitrile.[4] This intermediate can then be demethylated to produce 2,6-difluoro-

4-hydroxybenzonitrile.[4]

3,5-Difluoroanisole 2,6-Difluoro-4-methoxybenzoic acidCarboxylation 2,6-Difluoro-4-methoxybenzonitrileNitrile Formation 2,6-Difluoro-4-hydroxybenzonitrileDemethylation

Click to download full resolution via product page

Synthetic pathway from 3,5-Difluoroanisole.

Spectroscopic Data
The structural elucidation of 2,6-Difluoro-4-methoxybenzonitrile is confirmed by various

spectroscopic techniques. While a dedicated full spectral analysis for this specific compound is

not readily available in the public domain, data for structurally related compounds provide a

strong basis for interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methoxy group

protons (O-CH₃) and signals in the aromatic region corresponding to the two equivalent

protons on the benzene ring. Based on data for 4-methoxybenzonitrile, the methoxy protons

would likely appear around 3.86 ppm.[5]

¹³C NMR: The carbon NMR spectrum will exhibit distinct signals for the methoxy carbon, the

nitrile carbon, and the aromatic carbons. The chemical shifts will be influenced by the fluorine

and methoxy substituents. For comparison, the ¹³C NMR data for 4-methoxybenzonitrile

shows signals at δ 55.5 (OCH₃), 103.9, 114.7, 119.2, 133.9, and 162.8 ppm.[5]

Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of 2,6-Difluoro-4-methoxybenzonitrile is expected to display

characteristic absorption bands for the following functional groups:

C≡N stretch: A sharp, medium-intensity band around 2220-2240 cm⁻¹.

C-O-C stretch (asymmetric and symmetric): Strong bands in the region of 1250-1000 cm⁻¹.
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C-F stretch: Strong absorptions in the fingerprint region, typically between 1350-1150 cm⁻¹.

Aromatic C-H stretch: Bands above 3000 cm⁻¹.

Aromatic C=C stretch: Bands in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)
The electron ionization mass spectrum of 2,6-Difluoro-4-methoxybenzonitrile would show a

molecular ion peak (M⁺) at m/z 169, corresponding to its molecular weight.[6] Fragmentation

patterns would likely involve the loss of a methyl group (M-15), a methoxy group (M-31), and

other characteristic cleavages of the aromatic ring.

Applications in Drug Discovery and Development
Fluorinated benzonitriles are recognized as important pharmacophores in modern drug design.

The introduction of fluorine atoms can significantly enhance metabolic stability, binding affinity,

and bioavailability of drug candidates.[7][8] The nitrile group can participate in hydrogen

bonding and other interactions with biological targets, contributing to the overall activity.[7]

While specific biological activity data for 2,6-Difluoro-4-methoxybenzonitrile is not

extensively reported, its structural motifs are present in molecules with a range of therapeutic

applications. For instance, fluorinated benzonitrile derivatives have been investigated as

microtubule-destabilizing agents for cancer therapy and as PET radiotracers for imaging

metabotropic glutamate receptor subtype 5 (mGluR5).[9][10]

The unique substitution pattern of 2,6-Difluoro-4-methoxybenzonitrile makes it an attractive

starting material for the synthesis of novel enzyme inhibitors and receptor modulators. The

strategic placement of the functional groups allows for diverse chemical modifications to

explore structure-activity relationships (SAR) and optimize pharmacokinetic properties.
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Drug Discovery Workflow

2,6-Difluoro-4-methoxybenzonitrile
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Role in Drug Discovery Workflow.

Conclusion
2,6-Difluoro-4-methoxybenzonitrile is a versatile and valuable chemical entity with significant

potential for the development of new pharmaceuticals, agrochemicals, and advanced materials.

This technical guide has provided a detailed overview of its chemical and physical properties,

synthetic methodologies, and spectroscopic characterization. While direct biological data for

this specific compound is limited, its structural features suggest it is a promising scaffold for the
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design of novel bioactive molecules. Further research into the biological activities and potential

signaling pathway modulation of derivatives of 2,6-Difluoro-4-methoxybenzonitrile is

warranted and could lead to the discovery of new therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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